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Compound of Interest

Compound Name: Delavinone

Cat. No.: B12416197 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the molecular and physicochemical

characteristics of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The

information is intended for researchers, scientists, and professionals in the field of drug

development and virology.

Core Molecular and Physicochemical Data
Delavirdine (U-90152) is a synthetic compound belonging to the bisheteroarylpiperazine class

of NNRTIs.[1] Its core function is the inhibition of the human immunodeficiency virus type 1

(HIV-1) reverse transcriptase enzyme, a critical component in the viral replication cycle.[2][3][4]

The quantitative physicochemical properties of Delavirdine and its commonly used mesylate

salt are summarized in the table below.
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Property
Value (Delavirdine
Base)

Value (Delavirdine
Mesylate)

Reference(s)

Molecular Formula C22H28N6O3S
C22H28N6O3S・

CH4O3S
[1][5][6]

Molecular Weight 456.56 g/mol 552.67 g/mol [1][6]

Melting Point 226-228 °C Not specified [1][5]

Aqueous Solubility

(23°C)

2942 µg/mL (pH

1.0)295 µg/mL (pH

2.0)0.81 µg/mL (pH

7.4)

Not specified [1]

pKa pKa1: 4.56pKa2: 8.9 Not specified [1]

Log P (n-

octanol/water)
2.84 Not specified [1][5]

Percent Composition

C 57.88%, H 6.18%,

N 18.41%, O 10.51%,

S 7.02%

C 49.98%, H 5.84%,

N 15.21%, O 17.37%,

S 11.60%

[1]

Mechanism of Action: Inhibition of HIV-1 Reverse
Transcriptase
Delavirdine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[2] It

binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the

active site where deoxynucleoside triphosphates (dNTPs) bind.[7] This binding event induces a

conformational change in the enzyme, disrupting the catalytic site and thereby blocking both

RNA-dependent and DNA-dependent DNA polymerase activities.[2][4][5] Consequently, the

conversion of the viral RNA genome into proviral DNA is halted, preventing the integration of

the viral genetic material into the host cell's genome and inhibiting viral replication.[8]

Delavirdine is highly specific for HIV-1 RT and does not significantly inhibit HIV-2 RT or human

cellular DNA polymerases α, β, or δ.[2][5]
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Fig. 1: Delavirdine's inhibitory action on HIV-1 replication.

Experimental Protocols
The characterization and quantification of Delavirdine involve various analytical techniques.

Below are summaries of key experimental methodologies cited in the literature.

High-Performance Liquid Chromatography (HPLC) for
Plasma Quantification
A sensitive HPLC method is utilized for the determination of Delavirdine in plasma samples.

The protocol involves the following steps:

Sample Preparation: Plasma samples (50 µL) are deproteinized using 150 µL of acetonitrile

containing an internal standard (e.g., cisapride).
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Chromatographic Separation: The supernatant is injected onto a C18 reverse-phase column.

Mobile Phase: An isocratic mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile

and 50 mM sodium dihydrogen phosphate is used.

Flow Rate: The mobile phase is delivered at a flow rate of 1 mL/min.

Detection: Fluorescence detection is employed with an excitation wavelength of 295 nm and

an emission wavelength of 425 nm.

This method demonstrates linearity in the range of 25 to 25,000 ng/mL, with a limit of

quantitation of 25 ng/mL.

Solid-State Nuclear Magnetic Resonance (NMR)
Characterization
Solid-state NMR, specifically 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is

used to characterize the different crystalline and amorphous forms of Delavirdine mesylate.

Technique: Conventional 13C CP/MAS NMR spectroscopy and related spectral editing

methods are employed.

Analysis: The spectra of different solid forms reveal distinct differences in chemical shifts and

peak splitting patterns, allowing for their differentiation. Resonances of the isopropyl methyl

carbons are particularly diagnostic for each form.

Relaxation Time Measurement: NMR relaxation times (T1ρH, T1H, and T1C) are measured

to provide information about the molecular motion and local environments within the different

solid-state structures.[9]

Application: This technique is crucial for quantitative analysis of polymorph and

pseudopolymorph mixtures in bulk drug substances and final dosage forms.[9]

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
The antiviral activity of Delavirdine is quantified by its ability to inhibit the enzymatic activity of

recombinant HIV-1 reverse transcriptase.
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Enzyme Source: Purified, recombinant HIV-1 reverse transcriptase is used.

Assay Principle: The assay measures the incorporation of labeled dNTPs into a newly

synthesized DNA strand using an RNA template.

Procedure: The enzyme is incubated with a template-primer complex (e.g., poly(A)·oligo(dT))

and a mixture of dNTPs, including a labeled nucleotide (e.g., [3H]dTTP). The reaction is

performed in the presence of varying concentrations of Delavirdine.

Quantification: The amount of newly synthesized, labeled DNA is quantified, typically by acid

precipitation followed by scintillation counting or through ELISA-based methods.

Endpoint: The 50% inhibitory concentration (IC50) is calculated, which represents the

concentration of Delavirdine required to reduce the activity of the reverse transcriptase by

half. For Delavirdine, the IC50 against HIV-1 RT is approximately 0.26 µM.[10][11]

Enzyme Kinetic Studies
To elucidate the mechanism of inhibition, enzyme kinetic studies are performed.

Objective: To determine the type of inhibition (e.g., competitive, non-competitive,

uncompetitive) and the inhibition constant (Ki).

Methodology: The initial velocity of the reverse transcriptase reaction is measured at various

concentrations of the substrate (dNTPs) and a fixed concentration of the inhibitor

(Delavirdine). This is repeated for several inhibitor concentrations.

Data Analysis: The data are plotted using methods such as the Lineweaver-Burk or Dixon

plots. For Delavirdine, these studies demonstrate a non-competitive inhibition pattern with

respect to the dNTP substrate, confirming that it does not bind to the enzyme's active site.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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